

Gpx4-IN-3: A Potent and Selective Ferroptosis Inducer for Preclinical Research

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Compound of Interest		
Compound Name:	Gpx4-IN-3	
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An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gpx4-IN-3, also known as GPX4 inhibitor 26a, is a potent and selective small molecule inhibitor of Glutathione Peroxidase 4 (GPX4). By directly targeting GPX4, a crucial enzyme in the regulation of lipid peroxidation, **Gpx4-IN-3** effectively induces ferroptosis, a form of regulated cell death characterized by iron-dependent accumulation of lipid hydroperoxides. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **Gpx4-IN-3**. It includes detailed summaries of its physicochemical characteristics, in vitro and in vivo efficacy, and the underlying mechanism of action. Furthermore, this document outlines key experimental protocols for the evaluation of **Gpx4-IN-3** and visualizes the associated signaling pathways and experimental workflows, offering a valuable resource for researchers in oncology, cell biology, and drug discovery.

Chemical Structure and Properties

Gpx4-IN-3 is a synthetic molecule with the IUPAC name α -[(2-chloroacetyl)[4-(5-oxazolyl)phenyl]amino]-N-(2-phenylethyl)-benzo[b]thiophene-3-acetamide.[1][2] Its chemical structure is characterized by a central acetamide scaffold linked to a benzothiophene moiety, a phenylethyl group, and a chloroacetylated oxazolylphenyl amine.



Table 1: Chemical and Physical Properties of Gpx4-IN-3

Property	Value	Reference(s)
IUPAC Name	α-[(2-chloroacetyl)[4-(5- oxazolyl)phenyl]amino]-N-(2- phenylethyl)- benzo[b]thiophene-3- acetamide	[1][2]
Synonyms	GPX4 inhibitor 26a, NSC- 835419	[1][3]
CAS Number	2761004-85-5	[1][2][4]
Molecular Formula	C29H24CIN3O3S	[1][2][3]
Molecular Weight	530.04 g/mol	[1][3][4]
Appearance	Crystalline solid	[1][2]
Purity	≥95%	[3]
Solubility	Soluble in DMSO and Chloroform	[1][2][3][4]
SMILES	CICC(N(C(C1=CSC2=CC=CC =C21)C(NCCC3=CC=CC=C3) =O)C4=CC=C(C5=CN=CO5)C =C4)=O	[1][2]
InChI Key	ZLCPSXKEQBUXRJ- UHFFFAOYSA-N	[1][2]
Storage	Store at -20°C (powder) or -80°C (in solvent)	[4]

Biological Activity and Mechanism of Action

Gpx4-IN-3 is a highly potent inhibitor of GPX4, exhibiting 71.7% inhibition of GPX4 activity at a concentration of 1 μ M.[4][5] This inhibition leads to the accumulation of lipid reactive oxygen



species (ROS) and subsequent induction of ferroptosis, a non-apoptotic form of programmed cell death.[4][5]

In Vitro Activity

Gpx4-IN-3 has demonstrated significant cytotoxic effects across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its potency, particularly in fibrosarcoma and breast cancer cells.

Table 2: In Vitro Cytotoxicity of Gpx4-IN-3

Cell Line	Cancer Type	IC50 (μM)	Reference(s)
HT-1080	Fibrosarcoma	0.15	[4][5]
4T1	Breast Cancer	0.78	[4][5]
MCF-7	Breast Cancer	6.9	[4][5]
HT-1080 (with Fer-1)	Fibrosarcoma	4.73	[5]

The increased IC50 value in the presence of Ferrostatin-1 (Fer-1), a known ferroptosis inhibitor, confirms that the cytotoxic activity of **Gpx4-IN-3** is primarily mediated through the induction of ferroptosis.[4][5]

In Vivo Activity

In preclinical animal models, **Gpx4-IN-3** has shown promising anti-tumor activity. In a 4T1 mouse xenograft model, intravenous administration of **Gpx4-IN-3** significantly suppressed tumor growth.

Table 3: In Vivo Anti-Tumor Efficacy of **Gpx4-IN-3** in a 4T1 Xenograft Model



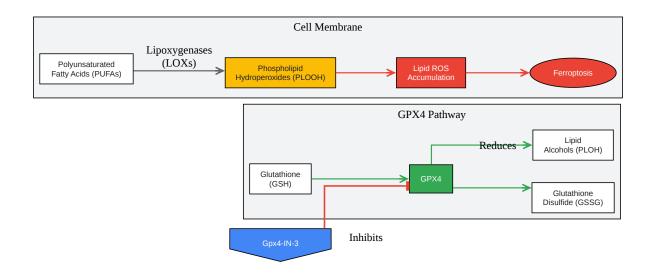
Dosage (mg/kg)	Administration Route	Dosing Schedule	Tumor Growth Inhibition (TGI)	Reference(s)
15	Intravenous	Every two days for five doses	33.2%	[1][4]
30	Intravenous	Every two days for five doses	55.1%	[1][4]

These findings indicate that **Gpx4-IN-3** possesses good biological safety and exerts anti-tumor effects in vivo.[4][5]

Mechanism of Action: Induction of Ferroptosis

The primary mechanism of action of **Gpx4-IN-3** is the direct inhibition of GPX4. GPX4 is a central regulator of ferroptosis, functioning to reduce phospholipid hydroperoxides (PLOOH) to non-toxic lipid alcohols, thereby protecting cells from lipid peroxidation.[6] By inhibiting GPX4, **Gpx4-IN-3** disrupts this protective mechanism, leading to an accumulation of lipid ROS and the execution of ferroptotic cell death.[4][5]





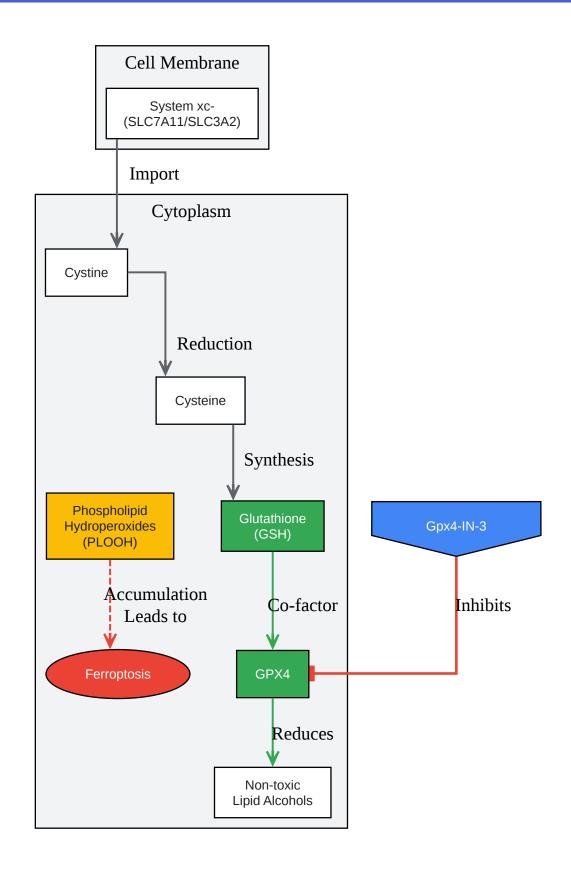
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Caption: Mechanism of action of **Gpx4-IN-3** in inducing ferroptosis.

Signaling Pathway

GPX4 is a key node in the cellular defense against oxidative stress and ferroptosis. Its activity is intrinsically linked to the availability of glutathione (GSH), which is synthesized from amino acids imported into the cell.





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Caption: The GPX4 signaling pathway in the regulation of ferroptosis.



Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of **Gpx4-IN-3**. Specific details may need to be optimized for different cell lines and experimental conditions.

Cell Viability Assay (CCK-8 or CellTiter-Glo)

This assay determines the dose-dependent cytotoxic effect of **Gpx4-IN-3**.

- Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
- Compound Treatment: Treat cells with a serial dilution of Gpx4-IN-3 (e.g., 0.01 to 100 μM) and a vehicle control (DMSO) for 48-72 hours.
- Assay Procedure:
 - For CCK-8: Add 10 μL of CCK-8 solution to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm using a microplate reader.[7][8]
 - For CellTiter-Glo: Add CellTiter-Glo reagent to each well, mix, and incubate for 10 minutes.
 Measure the luminescence using a luminometer.[9][10]
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

Lipid Peroxidation Assay (C11-BODIPY Staining)

This assay measures the accumulation of lipid ROS, a hallmark of ferroptosis.

- Cell Treatment: Treat cells with Gpx4-IN-3 at a concentration known to induce cell death (e.g., 1-5 μM) for a specified time (e.g., 6-24 hours). Include a vehicle control and a positive control (e.g., RSL3).
- Staining: Incubate the cells with 5-10 μ M C11-BODIPY 581/591 for 30-60 minutes at 37°C.



• Flow Cytometry: Harvest the cells, wash with PBS, and resuspend in fresh buffer. Analyze the fluorescence shift from red to green using a flow cytometer. An increase in green fluorescence indicates lipid peroxidation.[11]

In Vivo Xenograft Study

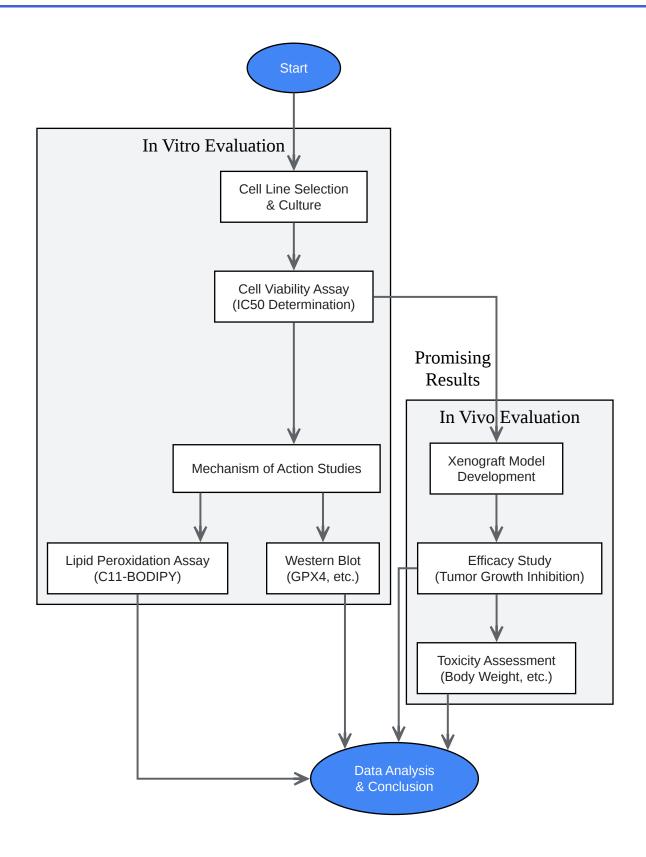
This study evaluates the anti-tumor efficacy of **Gpx4-IN-3** in a living organism.

- Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).
- Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 4T1 cells) into the flank of each mouse.
- Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer Gpx4-IN-3 (e.g., 15 and 30 mg/kg) and vehicle control via the desired route (e.g., intravenous injection) according to a predetermined schedule.[1][4]
- Monitoring: Measure tumor volume and body weight regularly (e.g., every 2-3 days).
- Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Calculate the tumor growth inhibition (TGI).

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of **Gpx4-IN-3**.





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Caption: A typical experimental workflow for the evaluation of **Gpx4-IN-3**.



Conclusion

Gpx4-IN-3 is a valuable research tool for studying the role of GPX4 and ferroptosis in various pathological conditions, particularly in cancer. Its high potency and selectivity make it an excellent candidate for further preclinical development. This guide provides essential technical information to aid researchers in designing and conducting experiments with **Gpx4-IN-3**, ultimately contributing to a better understanding of ferroptosis and the development of novel therapeutic strategies.

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